molecular formula C12H17N B13200220 5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole

5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13200220
M. Wt: 175.27 g/mol
InChI Key: AUUHCCIZDMTRIM-UHFFFAOYSA-N
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Description

5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Chemical Reactions Analysis

5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Scientific Research Applications

5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways may vary depending on the specific application and derivative .

Comparison with Similar Compounds

5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole can be compared with other similar indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other indole derivatives.

Biological Activity

5-Ethyl-3,3-dimethyl-2,3-dihydro-1H-indole is a nitrogen-containing heterocyclic compound with significant potential in pharmacological applications. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a bicyclic structure that includes an indole moiety, characterized by a fused benzene and pyrrole ring. The presence of ethyl and dimethyl substituents at specific positions enhances its chemical properties and biological activities. The molecular formula is C12H15N, with a molecular weight of approximately 175.27 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit a range of antimicrobial activities. For instance, derivatives of indole structures have shown effectiveness against various bacterial strains. A study reported that certain indole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundMIC (μg/mL)Bacterial Strain
10f0.5S. aureus
10g0.5S. aureus
10h0.5MRSA

These findings suggest that modifications at the alkyl sites are crucial for enhancing the pharmacological activity of indole derivatives.

Anticancer Properties

In addition to antimicrobial effects, this compound has been investigated for its anticancer potential. Similar compounds have shown cytotoxicity against various cancer cell lines, including HepG2 liver cancer cells. One study highlighted that specific structural modifications could enhance the selectivity and potency of these compounds against cancer cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
10hHepG225
10fL-02>50

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies have proposed that these compounds interact with various biological targets:

  • CB2 Receptor Modulation : Some indole derivatives act as selective ligands for cannabinoid receptors, particularly CB2 receptors, which are involved in modulating immune responses and pain .
  • Antioxidant Activity : Research has also indicated that certain derivatives possess neuroprotective properties due to their antioxidant capabilities, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Several case studies have documented the biological activities of related indole compounds:

  • A study on a series of indole derivatives found significant antibacterial activity against Pseudomonas aeruginosa, demonstrating the potential for developing new antibiotics from this scaffold .
  • Another investigation into the neuroprotective effects of dihydroindoles revealed their ability to reduce oxidative stress in neuronal cells, suggesting a role in protecting against neurodegeneration .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

5-ethyl-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C12H17N/c1-4-9-5-6-11-10(7-9)12(2,3)8-13-11/h5-7,13H,4,8H2,1-3H3

InChI Key

AUUHCCIZDMTRIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NCC2(C)C

Origin of Product

United States

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